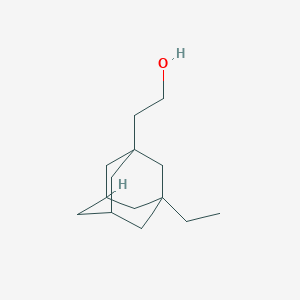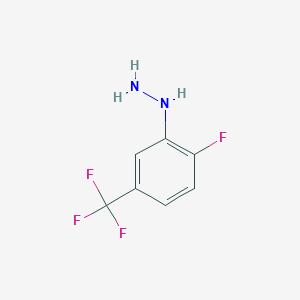
2-(3-乙基-1-金刚烷基)乙醇
描述
“2-(3-Ethyl-1-adamantyl)ethanol” is a derivative of adamantane . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Synthesis Analysis
The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For instance, the adamantyl radical is generated using a chlorine radical, which is initially produced via homolysis of peroxide and then propagated according to a specific mechanism .
Molecular Structure Analysis
The molecular structure of “2-(3-Ethyl-1-adamantyl)ethanol” is characterized by a high degree of symmetry, similar to other members of the larger family of diamondoids . These caged hydrocarbons are nanoscale substructures of the sp3-hybridized diamond lattice .
Chemical Reactions Analysis
Adamantane derivatives, including “2-(3-Ethyl-1-adamantyl)ethanol”, undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
科学研究应用
医药化学
2-(3-乙基-1-金刚烷基)乙醇在医药化学中发挥着重要作用,因为它具有结构、生物和刺激响应特性 。它参与金刚烷衍生物的合成,这些衍生物因其在创建具有潜在治疗效果的生物活性化合物方面的应用而闻名。
催化剂开发
在催化剂开发领域,该化合物有助于合成不饱和金刚烷衍生物。 这些衍生物用作各种化学转化的起始原料,包括工业化学中至关重要的催化过程 .
纳米材料
2-(3-乙基-1-金刚烷基)乙醇的独特结构使其可用于纳米材料的开发。 它的衍生物可以用作纳米线来连接半导体接触表面,这在电子器件的制造中至关重要 .
聚合
该化合物用于聚合反应以创建具有高热稳定性和特定机械性能的聚合物。 它用作生产类金刚石大块聚合物(称为金刚石类物质)的单体,这些聚合物在先进材料科学中具有应用 .
生物活性化合物
2-(3-乙基-1-金刚烷基)乙醇参与生物活性化合物的合成。 这些化合物具有广泛的应用,包括开发新型药物和与健康相关的产品 .
药物
从 2-(3-乙基-1-金刚烷基)乙醇衍生而来的金刚烷片段的掺入药物可以改善药物的亲脂性和稳定性。 这种增强对于具有抗病毒、抗帕金森病或抗阿尔茨海默病特性的药物尤其有利 .
高能燃料和油
使用 2-(3-乙基-1-金刚烷基)乙醇合成的金刚烷衍生物正在探索其在创造热稳定和高能燃料和油方面的潜力。 这些燃料因其高能量密度和效率而引起关注 .
类金刚石大块聚合物
金刚烷衍生物的高反应活性使其适合用作合成类金刚石大块聚合物的起始原料。 这些聚合物在基于天然和合成纳米金刚石的新材料的创建中具有潜在的应用 .
作用机制
Target of Action
It is known that adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are often used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Mode of Action
The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . These intermediates interact with their targets, leading to various chemical transformations .
Biochemical Pathways
It is known that adamantane derivatives can directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups .
Result of Action
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization in various applications .
安全和危害
未来方向
The future directions in the research of “2-(3-Ethyl-1-adamantyl)ethanol” and similar compounds involve the development of novel methods for their preparation, and the exploration of their applications in various fields . There is also interest in creating and utilizing new materials based on natural and synthetic nanodiamonds .
生化分析
Biochemical Properties
2-(3-Ethyl-1-adamantyl)ethanol plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes and proteins, primarily through hydrophobic interactions and hydrogen bonding. For instance, the hydroxyl group of 2-(3-Ethyl-1-adamantyl)ethanol can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting or modifying enzyme activity. Additionally, the bulky adamantane structure can affect the binding affinity and specificity of the compound towards different biomolecules .
Cellular Effects
2-(3-Ethyl-1-adamantyl)ethanol influences various cellular processes. It has been observed to affect cell signaling pathways by modulating the activity of key signaling proteins. This compound can alter gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism. For example, 2-(3-Ethyl-1-adamantyl)ethanol may enhance or inhibit the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 2-(3-Ethyl-1-adamantyl)ethanol exerts its effects through specific binding interactions with biomolecules. The hydroxyl group can form hydrogen bonds with enzyme active sites, leading to enzyme inhibition or activation. The adamantane core can also interact with hydrophobic pockets in proteins, stabilizing or destabilizing protein structures. These interactions can result in changes in gene expression, enzyme activity, and overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Ethyl-1-adamantyl)ethanol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-(3-Ethyl-1-adamantyl)ethanol remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 2-(3-Ethyl-1-adamantyl)ethanol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, 2-(3-Ethyl-1-adamantyl)ethanol can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage .
Metabolic Pathways
2-(3-Ethyl-1-adamantyl)ethanol is involved in various metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase and cytochrome P450, which are responsible for its metabolism. These interactions can lead to the formation of metabolites that may have distinct biological activities. The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular function and overall metabolism .
Transport and Distribution
Within cells and tissues, 2-(3-Ethyl-1-adamantyl)ethanol is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be preferentially transported to lipid-rich regions due to its hydrophobic nature. This distribution pattern can influence its biological activity and effectiveness .
Subcellular Localization
The subcellular localization of 2-(3-Ethyl-1-adamantyl)ethanol is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes or proteins. These interactions can modulate the compound’s activity and influence cellular processes .
属性
IUPAC Name |
2-(3-ethyl-1-adamantyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O/c1-2-13-6-11-5-12(7-13)9-14(8-11,10-13)3-4-15/h11-12,15H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXXDSJSUSJJJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)(C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801263209 | |
| Record name | 3-Ethyltricyclo[3.3.1.13,7]decane-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801263209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1291486-04-8 | |
| Record name | 3-Ethyltricyclo[3.3.1.13,7]decane-1-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1291486-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethyltricyclo[3.3.1.13,7]decane-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801263209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1393529.png)




![2-Oxa-6-azaspiro[3.5]nonane](/img/structure/B1393536.png)
![1-[2-Nitro-4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole](/img/structure/B1393537.png)






![Sodium 4'-fluoro-[1,1'-biphenyl]-4-sulfonate](/img/structure/B1393550.png)